molecular formula C28H36N2O6 B12035348 1-[2-(diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12035348
M. Wt: 496.6 g/mol
InChI Key: YWKYWJZKKABBGG-SHHOIMCASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The conditions for these reactions vary, with some requiring acidic or basic environments, while others may need specific temperatures or solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

1-[2-(diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
  • 1-[2-(diethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

1-[2-(diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H36N2O6

Molecular Weight

496.6 g/mol

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C28H36N2O6/c1-7-29(8-2)14-15-30-25(19-10-13-22(36-9-3)23(17-19)35-6)24(27(32)28(30)33)26(31)20-11-12-21(34-5)18(4)16-20/h10-13,16-17,25,31H,7-9,14-15H2,1-6H3/b26-24+

InChI Key

YWKYWJZKKABBGG-SHHOIMCASA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)OC)C)\O)/C(=O)C1=O)C3=CC(=C(C=C3)OCC)OC

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OC)C)O)C(=O)C1=O)C3=CC(=C(C=C3)OCC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.